molecular formula C19H23NO4 B5526293 N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5526293
M. Wt: 329.4 g/mol
InChI Key: QBJNQNSZDKSKDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to the one of interest, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product undergoes recrystallization and is elucidated by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide has been analyzed through crystallography. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits intermolecular N—H⋯O hydrogen bonds, indicating a common structural feature in this class of compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamides often include modifications of the acetamide group. For instance, p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been utilized as reagents for producing N-alkylacetamides and carbamates, showcasing the chemical versatility and reactivity of compounds within this category (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of acetamide derivatives, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in various environments. The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, for example, reveals how heteroatoms from the amide group participate in forming chains of intermolecular N-H ··· O hydrogen bonds (Marinova et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(2,5-dimethoxyphenyl)-2-(4-isopropylphenoxy)acetamide derivatives, such as their reactivity towards various chemical agents and their potential for forming complexes, are explored through synthesis and characterization studies. For instance, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their antibacterial, antifungal, and anticancer activities, indicating a broad range of chemical properties and applications (Muruganandam et al., 2013).

Scientific Research Applications

Anticancer Applications

  • The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored, revealing anticancer activity through in silico modeling targeting the VEGFr receptor. This study highlights the compound's potential in cancer therapy, supported by molecular docking analysis and crystal structure studies (Sharma et al., 2018).

Synthetic Methodology and Chemical Structures

  • Research on a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclization process demonstrates the compound's role in synthetic organic chemistry, showcasing its utility in creating complex molecular structures (King, 2007).
  • The study of Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes from alpha-(Methylthio)acetamides emphasizes the compound's application in organic synthesis, particularly in constructing erythrinane skeletons, which are important in the synthesis of natural products (Chikaoka et al., 2003).

Pesticide Development

  • New powder diffraction data of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including potential pesticides, underline the compound's relevance in agrochemical research. This work provides essential data for the development of new pesticide formulations (Olszewska et al., 2009).

Analytical Chemistry Applications

  • The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a new molecular probe for trace measurement of carbonyl compounds in water samples showcases the compound's utility in environmental monitoring and analytical chemistry. This research contributes to the sensitive detection of pollutants in environmental water samples (Houdier et al., 2000).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13(2)14-5-7-15(8-6-14)24-12-19(21)20-17-11-16(22-3)9-10-18(17)23-4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNQNSZDKSKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6045186

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